Acetylsulfanyl-polyethylene glycol-2-amine is a compound that combines polyethylene glycol with an amine functional group and an acetylsulfanyl moiety. This compound is significant in bioconjugation chemistry, particularly for applications in drug delivery and protein modification. Its structure allows for enhanced solubility and stability of therapeutic agents, making it a valuable tool in pharmaceutical research.
The synthesis of acetylsulfanyl-polyethylene glycol-2-amine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. The use of solvents such as dimethyl sulfoxide or tetrahydrofuran is common to solubilize reactants and facilitate reactions.
The molecular structure of acetylsulfanyl-polyethylene glycol-2-amine consists of a polyethylene glycol backbone with an attached acetylsulfanyl group and an amine functional group. The general formula can be represented as:
where represents the number of repeating ethylene glycol units.
The molecular weight typically ranges around 418.40 g/mol depending on the specific length of the polyethylene glycol chain used . The compound's structure allows for flexibility and interaction with various biological targets.
Acetylsulfanyl-polyethylene glycol-2-amine participates in several chemical reactions:
These reactions often require specific conditions to optimize yield and minimize byproducts. For instance, using mild conditions can help preserve sensitive functional groups on biomolecules during conjugation.
The mechanism by which acetylsulfanyl-polyethylene glycol-2-amine exerts its effects primarily involves its role as a linker in PROTAC technology. It facilitates the recruitment of E3 ligases to target proteins, leading to their degradation via the ubiquitin-proteasome pathway.
This mechanism enhances the specificity and efficacy of targeted protein degradation, making it a powerful tool in therapeutic applications against diseases like cancer .
Acetylsulfanyl-polyethylene glycol-2-amine is typically a white to off-white solid at room temperature. It is soluble in polar solvents such as water and dimethyl sulfoxide, which aids its application in biological systems.
The compound exhibits stability under physiological conditions but may undergo hydrolysis over time, especially in aqueous environments. Its reactivity is largely governed by the amine and acetylsulfanyl groups, which can participate in various chemical reactions.
Acetylsulfanyl-polyethylene glycol-2-amine has several scientific uses, particularly in:
AcS-PEG₂-NH₂ (1-Acetylthio-2-amino-3,6-dioxaoctane) exemplifies the strategic advantages of heterobifunctional PEG linkers. Its molecular structure comprises three key elements:
The sequential reactivity of AcS-PEG₂-NH₂ is harnessed in multi-step bioconjugation workflows:
This stepwise approach is critical for synthesizing homogeneous antibody-drug conjugates (ADCs), PROTACs, and multi-ligand nanoparticles. For example, in PROTAC synthesis, AcS-PEG₂-NH₂ links E3 ligase ligands (via amine) to target protein binders (via thiol), optimizing proteasomal degradation efficiency. The PEG₂ spacer’s compact size (~14.7 Å) ensures proximity-induced ubiquitination while maintaining solubility [4] [10].
Table 1: Comparative Analysis of Heterobifunctional PEG Linkers
| Compound | Functional Groups | Spacer Length | Key Applications | Orthogonality |
|---|---|---|---|---|
| AcS-PEG₂-NH₂ | Acetyl-thiol / Amine | 2 ethylene oxide | PROTACs, ADC payload linking | High |
| NH₂-PEG₂-methyl acetate | Amine / Ester | 2 ethylene oxide | Ester-mediated drug conjugation | Moderate |
| Pyridyl disulfide-PEG₄-NHS | Pyridyl disulfide / NHS | 4 ethylene oxide | Reversible antibody labeling | High |
| Azide-PEG₃-Alkyne | Azide / Alkyne | 3 ethylene oxide | Click chemistry-based scaffolds | Very High |
The development of PEGylated linkers parallels breakthroughs in controlled drug delivery:
Table 2: Key Milestones in Heterobifunctional PEG Development
| Year | Innovation | Impact |
|---|---|---|
| 1989 | Lupron Depot® (leuprolide microspheres) | Validated long-acting PEGylated delivery (months) |
| 2000 | Zalipsky’s monotosylation method | Enabled scalable synthesis of heterotelechelic PEGs (e.g., AcS-PEG-NH₂) |
| 2018 | Onpattro® (siRNA in PEGylated lipid NPs) | Showcased PEG linker role in nucleic acid delivery |
| 2020–2024 | Heterobifunctional PROTAC linkers | Catalyzed targeted protein degradation therapies; AcS-PEG₂-NH₂ in ADCs |
The evolution continues with "beyond-PROTAC" heterobifunctional molecules (LYTACs, PhosTACs), where AcS-PEG₂-NH₂’s modularity supports lysosome-targeting chimeras and phosphorylation modulators [10]. Future directions include enzymatically cleavable PEG linkers and stimuli-responsive designs leveraging the AcS-to-thiol conversion as a trigger.
Synthetic scheme for AcS-PEG₂-NH₂:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8